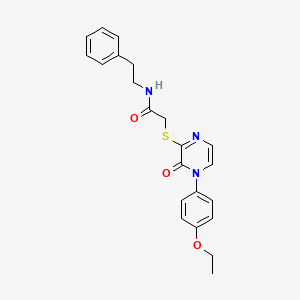![molecular formula C17H13ClFN3O2S B2687135 3-(4-chlorophenyl)sulfanyl-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]propanamide CAS No. 896018-84-1](/img/structure/B2687135.png)
3-(4-chlorophenyl)sulfanyl-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a derivative of 1,3,4-thiadiazole sulfonamides . Sulfonamide drugs have a wide range of biological activities, including antifungal and herbicidal properties . Certain 1,3,4-thiadiazoles have displayed bioactivities such as anticonvulsant, antifungal, and antibacterial properties .
Synthesis Analysis
The synthesis of this compound starts from 4-chlorobenzoic acid. The process involves esterification of 4-chlorobenzoic acid with methanol, subsequent hydrazination, salt formation, and cyclization to afford 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol . This intermediate is then converted into sulfonyl chloride, followed by a nucleophilic attack of the amines to give the title sulfonamides .Molecular Structure Analysis
The molecular formula of this compound is C15H13ClFNOS . The average mass is 309.786 Da and the monoisotopic mass is 309.039032 Da .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include esterification, hydrazination, salt formation, cyclization, and nucleophilic attack .Applications De Recherche Scientifique
Alzheimer's Disease Treatment Candidates
A study involved the synthesis of new N-substituted derivatives of a closely related compound to evaluate their potential as drug candidates for Alzheimer’s disease treatment. The compounds were screened for enzyme inhibition activity against acetyl cholinesterase (AChE), with evaluations also including haemolytic activity to assess their safety as drug candidates (Rehman et al., 2018).
Proton Exchange Membranes for Fuel Cells
Another application involves the synthesis of a sulfonated poly (aryl ether sulfone) containing 1,3,4-oxadiazole polymers for use as proton exchange membranes in medium-high temperature fuel cells. These membranes exhibited excellent thermal, dimensional, and oxidative stability, alongside lower methanol diffusion coefficients, demonstrating their potential in improving fuel cell performance (Jingmei Xu et al., 2013).
Anti-convulsant and Anti-inflammatory Activities
Research also includes the synthesis and pharmacological evaluation of some new 1,3,4-oxadiazole derivatives bearing the 3-chloro-2-fluoro phenyl moiety for their in vivo anti-convulsant and anti-inflammatory activities. These studies were supported by in silico molecular docking studies for the inhibition of cyclooxygenase-2 and voltage-gated sodium channels, indicating the compounds' therapeutic potential (Bhat et al., 2016).
High Refractive Index Materials
Furthermore, the synthesis of transparent polyimides derived from thiophenyl-substituted benzidines, which included derivatives similar in structure to the compound , showcased materials with high refractive indices and small birefringences. These materials are valuable for applications requiring optical clarity and thermal stability (Tapaswi et al., 2015).
Antibacterial and Hemolytic Activities
A series of 5-(3-Chlorophenyl)-2-((N-(substituted)-2-acetamoyl)sulfanyl)-1,3,4-oxadiazole derivatives was synthesized and screened for antibacterial, hemolytic, and thrombolytic activities. The results showed significant antibacterial activity and low toxicity, suggesting their potential in developing new drugs for treating cardiovascular diseases (Aziz-Ur-Rehman et al., 2020).
Orientations Futures
The future directions for this compound could involve further exploration of its potential biological activities. The bioassay tests showed that some of the synthesized compounds possessed certain anti-tobacco mosaic virus activity . Therefore, these compounds could be further studied for their potential plant anti-viral activities.
Propriétés
IUPAC Name |
3-(4-chlorophenyl)sulfanyl-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClFN3O2S/c18-12-3-7-14(8-4-12)25-10-9-15(23)20-17-22-21-16(24-17)11-1-5-13(19)6-2-11/h1-8H,9-10H2,(H,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAXPKLTZXXCPAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(O2)NC(=O)CCSC3=CC=C(C=C3)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClFN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-chlorophenyl)sulfanyl-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]furan-3-carboxamide](/img/structure/B2687054.png)
![4-isopropoxy-N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2687055.png)
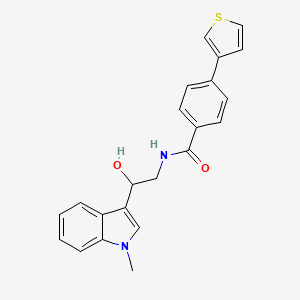
![3-((5-((2-methylbenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2687060.png)
![8-fluoro-5-(4-fluorobenzyl)-3-(2-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2687061.png)
![2-((5-chlorothiophen-2-yl)sulfonyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2687063.png)
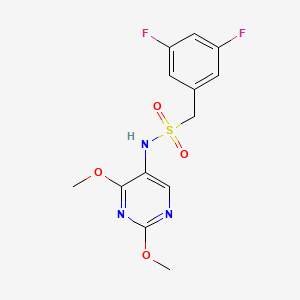
![2-(1,2-dimethylindol-3-yl)-N-[3-(4-ethylpiperazin-1-yl)propyl]-2-oxoacetamide](/img/structure/B2687066.png)
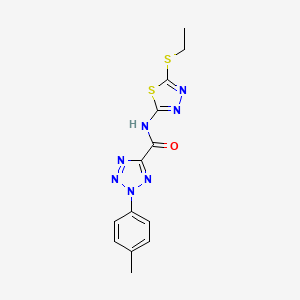
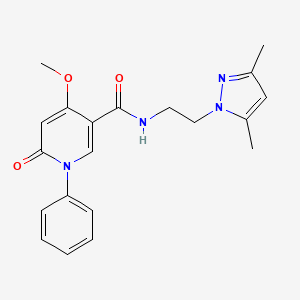
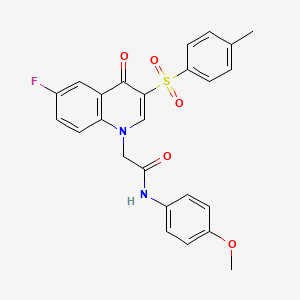
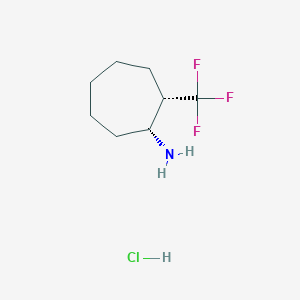
![N-(3,4-dimethoxyphenyl)-2-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide](/img/structure/B2687073.png)
